

Kulinone: A Technical Overview of its Chemical Structure and Elucidation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulinone is a naturally occurring triterpenoid that has been isolated from various plant species, notably from the Meliaceae family, including Melia azedarach, Azadirachta indica, and Melia dubia.[1] As a member of the tetranortriterpenoid class of compounds, **Kulinone** possesses a complex polycyclic structure that has garnered interest for its biological activities, including cytotoxic effects against cancer cell lines.[2] This technical guide provides a comprehensive overview of the chemical structure of **Kulinone**, supported by available quantitative data and a generalized experimental protocol for its isolation and characterization.

Chemical Structure and Properties

Kulinone is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₈O₂.[1] Its structure features a pentacyclic core, characteristic of lanostane-type triterpenoids, with a ketone group at the C-3 position and a hydroxyl group at the C-16 position. The side chain attached at C-17 is a 6-methylhept-5-en-2-yl group.[1]

Systematic IUPAC Name: (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1]

Table 1: Chemical Identifiers and Properties of Kulinone



Identifier/Property	Value	Reference
CAS Number	21688-61-9	[1][2][3]
Molecular Formula	C30H48O2	[1][3]
Molecular Weight	440.7 g/mol	[1][2]
PubChem CID	44567124	[1]
InChI	InChI=1S/C30H48O2/c1- 19(2)10-9-11-20(3)26- 23(31)18-30(8)22-12-13-24- 27(4,5)25(32)15-16- 28(24,6)21(22)14-17- 29(26,30)7/h10,12,20-21,23- 24,26,31H,9,11,13-18H2,1- 8H3/t20-,21+,23+,24+,26-,28-, 29+,30-/m1/s1	[1]
InChlKey	YORJEFOAAXJWIS- QOXWJFHWSA-N	[1]
Canonical SMILES	CINVALID-LINK[C@@H]1 INVALID-LINKO	[1]

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural elucidation of **Kulinone** from a natural source, such as the bark of Melia toosendan, follows a general procedure for the characterization of natural products. The following is a detailed, generalized methodology.

1. Extraction:

- The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.
- The resulting crude extract is then concentrated under reduced pressure to yield a residue.



2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- The fractions are concentrated, and the one showing the desired biological activity or containing compounds of interest (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is selected for further purification.
- 3. Chromatographic Purification:
- The selected fraction is subjected to multiple steps of column chromatography. This may include:
 - Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water).
- 4. Structural Elucidation: The structure of the purified compound (**Kulinone**) is determined using a combination of spectroscopic techniques:
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
 - ¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).



- 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.

Quantitative Spectroscopic Data

While the specific peak-by-peak assignment for **Kulinone** from its original isolation is not readily available in the public domain, the following table presents the expected types of signals in ¹H and ¹³C NMR spectra based on its known structure.

Table 2: Expected NMR Data for **Kulinone**

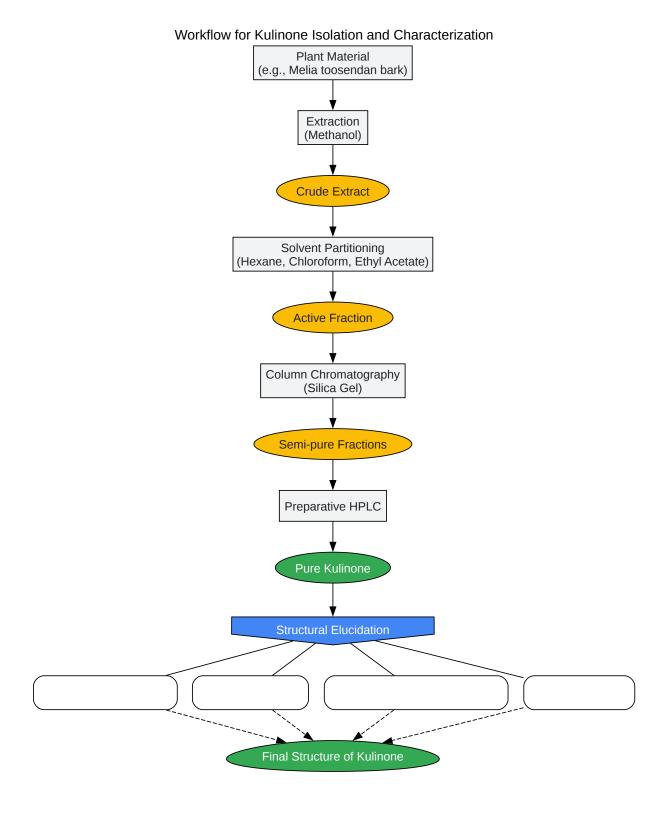


Data Type	Expected Signals	
¹H NMR	- Signals for multiple methyl groups (singlets and doublets) Olefinic protons in the side chain Methylene and methine protons in the cyclic system and side chain A proton attached to the carbon bearing the hydroxyl group.	
¹³ C NMR	- Approximately 30 distinct carbon signals A signal for a ketone carbonyl carbon (typically > 200 ppm) Signals for olefinic carbons in the side chain A signal for the carbon attached to the hydroxyl group (typically 60-80 ppm) Numerous signals in the aliphatic region for the carbon skeleton.	
Mass Spec	- A molecular ion peak [M+H]+ or [M+Na]+ corresponding to the molecular formula C ₃₀ H ₄₈ O ₂ .	

Workflow for Natural Product Isolation and Characterization

The logical flow from plant material to a fully characterized natural product like **Kulinone** can be visualized as follows.





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Caption: Generalized workflow for the isolation and structural elucidation of **Kulinone**.



Biological Activity

Kulinone has been reported to exhibit cytotoxic effects.[2] Studies have shown its activity against various human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer), with IC₅₀ values ranging from 5.6 to 21.2 μg/mL.[2] It has also shown inhibitory activity against the P388 cancer cell line.[2] The specific signaling pathways through which **Kulinone** exerts its cytotoxic effects have not been fully elucidated and remain an area for further research.

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References

- 1. Kulinone | C30H48O2 | CID 44567124 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kulinone | CAS:21688-61-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. biorbyt.com [biorbyt.com]
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